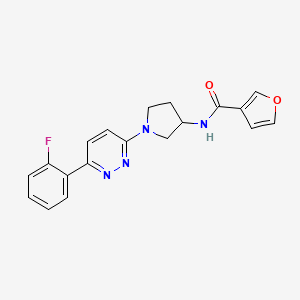

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-16-4-2-1-3-15(16)17-5-6-18(23-22-17)24-9-7-14(11-24)21-19(25)13-8-10-26-12-13/h1-6,8,10,12,14H,7,9,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSIUBZJWXWWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=COC=C2)C3=NN=C(C=C3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, which can be synthesized through the reaction of hydrazine with a diketone. The pyrrolidine ring is then introduced via a cyclization reaction involving an appropriate precursor. Finally, the furan-3-carboxamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Research indicates that this compound exhibits multiple mechanisms of action, which contribute to its potential as a therapeutic agent:

- Anticancer Activity : The compound has demonstrated efficacy in inhibiting tumor growth across various cancer models. It appears to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death.

- Anti-inflammatory Effects : In models of inflammatory diseases, this compound has been observed to reduce levels of pro-inflammatory cytokines, suggesting a potential role as an anti-inflammatory agent.

- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is necessary to confirm these findings.

Cancer Models

In a study involving animal models of breast cancer, treatment with N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating autoimmune conditions.

The biological activity of this compound can be summarized as follows:

| Activity Type | Mechanism |

|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Antimicrobial | Exhibits activity against certain bacterial strains (preliminary findings) |

Mechanism of Action

The mechanism of action of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound shares structural motifs with several analogs documented in the literature:

Key Observations :

- Pyridazine vs. Furopyridine Cores : The target compound’s pyridazine-pyrrolidine scaffold differs from the furo[2,3-b]pyridine cores in analogs from MedChemComm . Pyridazines are less common in drug discovery but offer distinct electronic properties and hydrogen-bonding capabilities.

- Carboxamide Linkers : The furan-3-carboxamide group is conserved across multiple analogs, suggesting its role in stabilizing interactions with target proteins (e.g., via hydrogen bonding with fascin’s actin-binding domain) .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability : MedChemComm derivatives incorporate polar groups (e.g., oxadiazole, trifluoroethyl) to enhance solubility, a strategy that could benefit the target compound if hydrophobicity from the pyrrolidine or pyridazine limits its pharmacokinetics .

- Metabolic Stability : Fluorine atoms (as in 2-fluorophenyl or 4-fluorophenyl) are often used to block metabolic degradation, a feature shared across all compared compounds .

Biological Activity

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide, with CAS number 1396760-81-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antibacterial properties, anticancer effects, and mechanisms of action based on available research findings.

The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. The structure features a pyridazin moiety linked to a pyrrolidine and a furan carboxamide, which are critical for its biological interactions.

Antibacterial Activity

Recent studies indicate that derivatives of pyrrole, including compounds similar to this compound, exhibit notable antibacterial properties. For instance, certain pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , outperforming traditional antibiotics like ciprofloxacin (2 µg/mL) .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus / E. coli |

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural features to this compound can inhibit the growth of various cancer cell lines. For instance, benzoylpiperidine derivatives have shown IC50 values in the range of 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells . The mechanism often involves targeting specific proteins involved in cell proliferation and survival.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds that share structural similarities often act as reversible inhibitors of specific enzymes critical for bacterial survival or cancer cell proliferation.

- Disruption of Cell Signaling Pathways : By influencing pathways related to apoptosis or cell cycle regulation, these compounds can induce cell death in malignant cells.

- Targeting Membrane Integrity : Some studies suggest that these compounds may disrupt bacterial membrane integrity, leading to increased permeability and eventual cell death .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of several pyrrole derivatives against resistant strains of bacteria, indicating that modifications in the chemical structure could enhance activity against specific pathogens .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Q & A

Basic: What synthetic strategies and analytical techniques are critical for synthesizing N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide?

Answer:

The synthesis involves multi-step organic reactions, including:

- Step 1: Formation of the pyridazine core via cyclization reactions, often using hydrazine derivatives and diketones .

- Step 2: Functionalization of the pyrrolidine ring through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 2-fluorophenyl group .

- Step 3: Carboxamide coupling between the furan-3-carboxylic acid and the pyrrolidine intermediate using carbodiimide reagents (e.g., EDC/HOBt) .

Key Analytical Methods:

- HPLC : Monitors reaction progress and purity (>98% purity threshold recommended) .

- NMR Spectroscopy : Confirms regiochemistry (e.g., distinguishing pyridazine C-3 vs. C-4 substitution) .

- Mass Spectrometry : Validates molecular weight (expected m/z ~397.4 for C₂₀H₁₈FN₄O₂) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Orthogonal Assays : Validate anticancer activity using both cell viability (MTT) and apoptosis assays (Annexin V) .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing 2-fluorophenyl with 3-fluorophenyl or altering pyrrolidine substituents) to isolate critical pharmacophores .

- Dose-Response Studies : Ensure activity is concentration-dependent and not an artifact of cytotoxicity (e.g., IC₅₀ < 10 µM in target vs. off-target assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.